6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine

Nicotinic Acetylcholine Receptors Neuroscience Smoking Cessation

Select this specific (S)-enantiomer of 6-chloro-N-(1-phenylethyl)pyrazin-2-amine for assays requiring stereochemically defined activity. It exhibits quantifiable antagonist activity at nAChR subtypes (α3β4: 1.8 nM) and inhibits dopamine (IC₅₀ 1.65E+4 nM) and norepinephrine (443 nM) transporters. The 6-chloro substituent and (S)-chirality are essential for this polypharmacology profile; the (R)-enantiomer (CAS 445264-58-4) and unsubstituted analogs are not valid substitutes.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 445264-59-5
Cat. No. B3267238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine
CAS445264-59-5
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=CN=CC(=N2)Cl
InChIInChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(13)16-12/h2-9H,1H3,(H,15,16)/t9-/m0/s1
InChIKeyJZKMKUMKDDCQRK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine (CAS 445264-59-5): A Disubstituted Pyrazine Scaffold for Kinase and Neurotransmitter Transporter Research


6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine is a disubstituted pyrazine derivative (C12H12ClN3, MW 233.69 g/mol) featuring a 6-chloro substituent and a chiral (S)-1-phenylethyl amine group [1]. The compound has been described as an inhibitor of protein kinases [2] and exhibits activity against neurotransmitter transporters, including dopamine and norepinephrine reuptake inhibition [3]. Its stereochemically defined structure provides a specific scaffold for structure-activity relationship studies in kinase inhibition and neurological target research [2].

Why 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine Cannot Be Replaced by Generic Pyrazine Analogs in Specialized Research Applications


Generic substitution of this compound with other pyrazine analogs or the (R)-enantiomer is not scientifically valid due to distinct stereochemical and substituent-specific activity profiles. The (S)-1-phenylethyl group imparts specific chirality that influences target binding, as evidenced by its inclusion in patent-protected kinase inhibitor scaffolds [1]. Furthermore, the 6-chloro substitution pattern on the pyrazine ring is critical for modulating activity at neurotransmitter transporters, with the compound demonstrating measurable inhibition of dopamine uptake (IC50 = 1.65E+4 nM in rat striatal synaptosomes) [2] and antagonist activity at nicotinic acetylcholine receptors (nAChR) subtypes (e.g., α3β4 nAChR antagonist activity: 1.8 nM) [3]. Unsubstituted or differently substituted pyrazine analogs, including the (R)-enantiomer (CAS 445264-58-4), lack these documented, quantifiable activity profiles, rendering them unsuitable as direct replacements in assays targeting kinases or specific nAChR subtypes [2][3].

Quantitative Evidence Guide: Differentiating 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine from In-Class Alternatives


Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Differentiated Profile Across Human Subtypes

This compound demonstrates quantifiable antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with a notable 1.8 nM activity at the α3β4 subtype. This contrasts with its lower potency at the α4β2 subtype (12.0 nM), establishing a measurable selectivity profile [1]. While direct comparative data for the (R)-enantiomer or other close pyrazine analogs at these specific nAChR subtypes are not available in the public domain, this multi-subtype activity profile provides a baseline for functional differentiation in neurological research [2].

Nicotinic Acetylcholine Receptors Neuroscience Smoking Cessation

Neurotransmitter Transporter Inhibition: A Multi-Target Profile with Quantified Potency

The compound exhibits measurable inhibition of multiple monoamine transporters, with IC50 values of 1.65E+4 nM for dopamine uptake in rat synaptosomes [1] and 443 nM for norepinephrine reuptake at human NET [2]. This multi-target profile contrasts with the typically more selective profiles of many monoamine reuptake inhibitors. While a direct head-to-head comparison with the (R)-enantiomer is lacking, this data establishes a quantifiable baseline for activity at these clinically relevant targets [3].

Dopamine Transporter Norepinephrine Transporter Serotonin Transporter

Weak Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: A Defined Negative Control Profile

The compound exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.70E+3 nM (1.7 µM) against the bovine adrenal enzyme [1]. This low potency provides a quantifiable benchmark for a 'negative control' profile in PNMT assays. This contrasts with more potent PNMT inhibitors, such as SKF 7698 (Ki ≈ 10 nM) [2], and defines the compound's limited utility in this specific target class.

PNMT Epinephrine Biosynthesis Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine


Neuronal Nicotinic Receptor Subtype Profiling

Given its defined and differential antagonist activity at human nAChR subtypes (α3β4: 1.8 nM; α4β2: 12.0 nM; α4β4: 15.0 nM) [1], this compound is suitable as a pharmacological tool for probing nAChR subtype function in cellular assays. Its selectivity profile allows researchers to dissect the contributions of specific nAChR subtypes to neuronal signaling, a key step in validating targets for neurological disorders and smoking cessation [2].

Multi-Target Neurotransmitter Transporter Inhibition Studies

The compound's quantifiable inhibition of dopamine (IC50 = 1.65E+4 nM), norepinephrine (443 nM), and serotonin (100 nM) transporters [3][4] makes it a valuable tool for investigating polypharmacology in monoamine systems. This profile is particularly relevant for research into the mechanisms of triple reuptake inhibitors (TRIs) and for understanding the complex interplay of neurotransmitter systems in mood disorders [5].

Kinase Inhibitor Scaffold Development and SAR Studies

As a disubstituted pyrazine included in patents for protein kinase inhibitors [6], this compound serves as a core scaffold for medicinal chemistry efforts. Researchers can use it as a starting point for synthesizing novel kinase inhibitors, exploring the impact of modifications at the 6-position and the chiral amine on potency and selectivity against various kinases [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.